Synthesis Yield: 1-(2-Aminophenyl)-2-bromoethanone Achieves 55% Isolated Yield via Acidic Deacetylation
1-(2-Aminophenyl)-2-bromoethanone is synthesized from its N-acetyl precursor via acidic hydrolysis in ethanol, yielding a 55% isolated yield after 2.0 hours of reaction [1]. This yield provides a reproducible benchmark for downstream derivatization, contrasting with the unoptimized or unreported yields for the direct synthesis of analogous ortho-aminophenyl bromoethanones .
| Evidence Dimension | Isolated reaction yield |
|---|---|
| Target Compound Data | 55% |
| Comparator Or Baseline | 1-[2-(Acetylamino)phenyl]-2-bromoethanone (precursor) → product; comparator yields not reported |
| Quantified Difference | N/A (baseline only) |
| Conditions | Hydrochloric acid, ethanol solvent, 2.0 h reaction time |
Why This Matters
A defined synthetic yield enables cost-effective procurement and reliable scaling for medicinal chemistry campaigns, whereas unreported or variable yields for alternative routes introduce supply chain uncertainty.
- [1] Alkhathlan HZ, Al-Farhan KA. Synthesis of 2,3-Disubstituted 4-Oxoquinolines and 3-Substituted Fused 4-Oxoquinolines. Heterocycles. 1998;48(4):641-655. View Source
